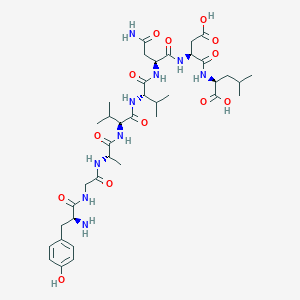
Herpes virus inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Herpes virus inhibitor 2 is a synthetic peptide designed to inhibit the activity of herpes virus ribonucleotide reductase. This enzyme is crucial for the replication of herpes simplex viruses, making this compound a valuable compound in antiviral research and therapy. The compound’s amino acid sequence is Tyr-Gly-Ala-Val-Val-Asn-Asp-Leu .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Herpes virus inhibitor 2 is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to the resin, followed by the deprotection of its amino group. Subsequent amino acids are then added one by one, with each addition followed by deprotection. The final peptide is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Herpes virus inhibitor 2 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), deprotecting agents (e.g., TFA), and cleavage reagents (e.g., TFA with scavengers).
Conditions: Room temperature for coupling and deprotection steps, and slightly elevated temperatures for cleavage from the resin.
Major Products: The major product of these reactions is the desired peptide sequence, this compound, which is then purified to remove any side products or incomplete sequences .
Applications De Recherche Scientifique
Herpes virus inhibitor 2 has several applications in scientific research:
Mécanisme D'action
Herpes virus inhibitor 2 exerts its effects by binding to the ribonucleotide reductase enzyme of the herpes simplex virus. This binding disrupts the enzyme’s quaternary structure, inhibiting its activity and preventing the virus from synthesizing the deoxyribonucleotides necessary for DNA replication. The molecular targets involved include the enzyme’s active site and regulatory subunits .
Comparaison Avec Des Composés Similaires
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.
Ganciclovir: Another nucleoside analog with a similar mechanism of action to acyclovir.
Valaciclovir: The L-valine ester of acyclovir, used to treat various herpes infections.
Penciclovir: A guanine nucleoside analog that inhibits viral DNA polymerase.
Vidarabine: Inhibits viral DNA polymerase and terminates the growing viral DNA chain.
Uniqueness: Herpes virus inhibitor 2 is unique in its specific inhibition of the ribonucleotide reductase enzyme, whereas the other compounds primarily target viral DNA polymerase. This distinct mechanism of action makes this compound a valuable addition to the arsenal of antiviral agents, particularly for strains resistant to traditional nucleoside analogs .
Propriétés
Formule moléculaire |
C38H59N9O13 |
|---|---|
Poids moléculaire |
849.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H59N9O13/c1-17(2)12-26(38(59)60)45-35(56)25(15-29(51)52)43-34(55)24(14-27(40)49)44-36(57)30(18(3)4)47-37(58)31(19(5)6)46-32(53)20(7)42-28(50)16-41-33(54)23(39)13-21-8-10-22(48)11-9-21/h8-11,17-20,23-26,30-31,48H,12-16,39H2,1-7H3,(H2,40,49)(H,41,54)(H,42,50)(H,43,55)(H,44,57)(H,45,56)(H,46,53)(H,47,58)(H,51,52)(H,59,60)/t20-,23-,24-,25-,26-,30-,31-/m0/s1 |
Clé InChI |
URCVABGAANCWFR-BHVHXQCKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


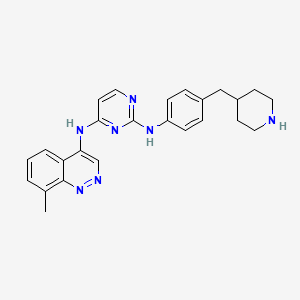
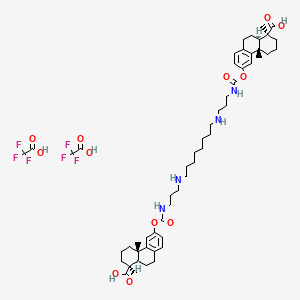
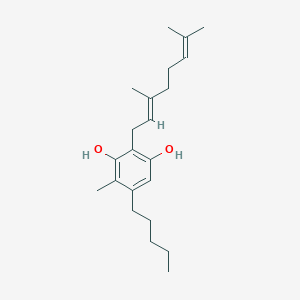

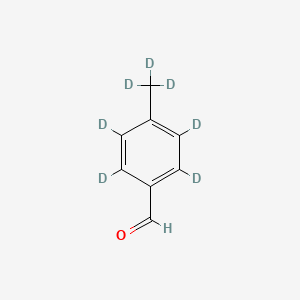
![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
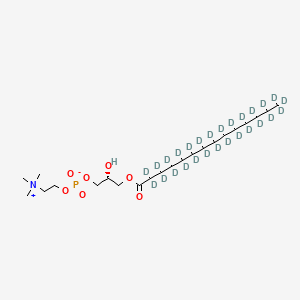
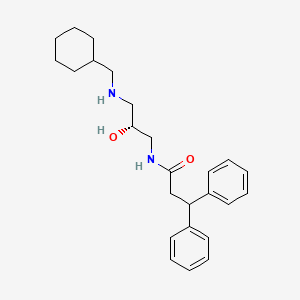


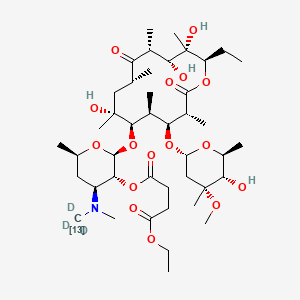
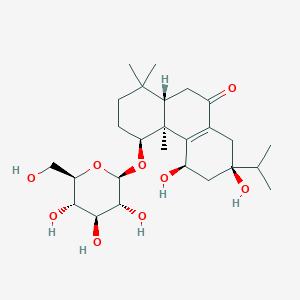
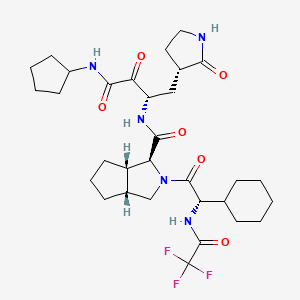
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
